1-(morpholin-4-yl)-2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
Description
This compound features a piperazine core linked to a pyrimidin-4-yl group substituted with a morpholine moiety at position 2. Additionally, the ethanone moiety is functionalized with a morpholin-4-yl group.
Key structural attributes:
- Pyrimidine ring: Provides a planar, aromatic system for π-π stacking or hydrogen bonding.
- Morpholine groups: Enhance solubility and metabolic stability due to their polar, non-acidic nature.
- Piperazine linker: Introduces conformational flexibility and basicity, facilitating interactions with biological targets.
Properties
IUPAC Name |
1-morpholin-4-yl-2-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O3/c25-17(23-7-11-26-12-8-23)15-21-3-5-22(6-4-21)16-1-2-19-18(20-16)24-9-13-27-14-10-24/h1-2H,3-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONIDHKSBOFJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CCOCC2)C3=NC(=NC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(morpholin-4-yl)-2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one, often referred to as a morpholine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of two morpholine moieties and a piperazine ring, which are known for their biological significance. The molecular formula can be represented as:
This structure is conducive to interactions with various biological targets, particularly in the realm of medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways. For instance, studies have shown that similar morpholine derivatives exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Research :
- Antibacterial Studies :
- Neuroprotective Effects :
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research indicates that derivatives of morpholine and piperazine exhibit significant anticancer properties. A study demonstrated that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with morpholine structures have shown efficacy against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties :
The compound's structural features suggest potential antimicrobial activity. Morpholine derivatives have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain morpholine-based compounds can inhibit bacterial growth, making them candidates for new antibiotic development .
CNS Activity :
The presence of the piperazine ring is associated with neuropharmacological effects. Compounds similar to 1-(morpholin-4-yl)-2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one have been studied for their potential as anxiolytics and antidepressants. Research indicates that these compounds can modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
Material Science Applications
Polymer Chemistry :
Morpholine-containing compounds are utilized in the synthesis of polymers with enhanced properties. Their ability to act as chain extenders or crosslinking agents has been explored in the development of thermoplastics and elastomers. The incorporation of such compounds can improve mechanical strength and thermal stability .
Nanotechnology :
In nanomaterial synthesis, morpholine derivatives play a role as stabilizing agents for nanoparticles. Their unique chemical properties allow for the stabilization of metal nanoparticles, which are used in various applications including catalysis and drug delivery systems .
Case Study 1: Anticancer Research
A recent study published in the Journal of Medicinal Chemistry evaluated a series of morpholine-based compounds for their anticancer activity. The results indicated that modifications to the piperazine and pyrimidine components significantly enhanced potency against breast cancer cell lines (MCF-7). The study highlighted structure–activity relationships (SAR) that could guide future drug design .
Case Study 2: Antimicrobial Efficacy
An investigation into the antimicrobial properties of morpholine derivatives revealed that specific substitutions on the morpholine ring improved activity against Staphylococcus aureus. The study concluded that these derivatives could serve as lead compounds for developing new antibiotics .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Compound A : 2-(4-Methoxyphenyl)-1-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one ( )
- Differences: Replaces the pyrimidine-linked morpholine group with a 4-methyl-6-morpholino-pyrimidine. Substitutes the ethanone-linked morpholine with a 4-methoxyphenyl group.
- The methyl group on pyrimidine may sterically hinder target binding.
Compound B : 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(morpholin-4-yl)ethan-1-one ( )
- Differences :
- Replaces the pyrimidine ring with a pyridine substituted with chloro and trifluoromethyl groups.
- Impact :
Compound C : 2-(Morpholin-4-yl)-1-{4-[2-(morpholin-4-yl)acetyl]piperazin-1-yl}ethan-1-one ( )
- Differences :
- Substitutes the pyrimidine ring with an acetyl-linked morpholine group.
Molecular Data Comparison
Q & A
Q. What are the recommended synthetic routes for preparing 1-(morpholin-4-yl)-2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one?
Methodological Answer: The compound can be synthesized via a multi-step nucleophilic substitution and coupling strategy. For example:
- Step 1: React 2-chloropyrimidine with morpholine to substitute the chlorine atom, forming 2-(morpholin-4-yl)pyrimidine .
- Step 2: Introduce a piperazine ring by coupling 2-(morpholin-4-yl)pyrimidine-4-yl chloride with piperazine under reflux in a polar aprotic solvent (e.g., DMF or dichloromethane) .
- Step 3: Functionalize the ethanone moiety by reacting the intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) to form the final product .
Key Considerations: Optimize reaction time and temperature to avoid over-substitution. Monitor purity via HPLC (e.g., using C18 columns and acetonitrile/water gradients) .
Q. How is the compound characterized structurally?
Methodological Answer: Use a combination of:
- X-ray crystallography to resolve the chair conformation of the morpholine rings and puckered piperazine geometry, with dihedral angles between pyrimidine and phenyl groups (e.g., 28.03° and 77.46°) .
- NMR spectroscopy : H NMR (DMSO-d6) to confirm proton environments (e.g., morpholine protons at δ 3.6–3.8 ppm, piperazine protons at δ 2.5–3.0 ppm) .
- Mass spectrometry (ESI-MS) to verify molecular weight (expected [M+H] ~ 458 g/mol) .
Advanced Research Questions
Q. How do conformational changes in the morpholine and piperazine rings affect biological activity?
Methodological Answer:
- Computational Analysis : Use semi-empirical quantum mechanics (e.g., CNDO/2 method) to calculate molecular orbital energies and dipole moments. For example, the chair conformation of morpholine stabilizes hydrogen bonding with target proteins .
- Experimental Validation : Synthesize analogs with constrained ring systems (e.g., substituting piperazine with a rigid bicyclic amine) and compare binding affinities via surface plasmon resonance (SPR) .
Data Contradiction Alert : Discrepancies between computational predictions and experimental results may arise due to solvent effects or protein flexibility. Address this by performing molecular dynamics simulations in explicit solvent .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Systematic Substituent Screening : Replace morpholine with thiomorpholine or piperidine and test activity against target enzymes (e.g., kinase assays). For example, pyrimidine derivatives with electron-withdrawing groups show enhanced inhibition .
- Data Normalization : Use standardized assays (e.g., IC50 values normalized to positive controls) to minimize variability between studies. Cross-validate results with orthogonal techniques like isothermal titration calorimetry (ITC) .
Q. How is impurity profiling conducted for this compound?
Methodological Answer:
- Chromatographic Methods : Employ HPLC with UV detection (λ = 254 nm) to identify impurities such as des-morpholine byproducts or unreacted intermediates. Reference standards for common impurities (e.g., 1-acetyl-4-(4-hydroxyphenyl)piperazine) are critical .
- Quantitative Limits : Set impurity thresholds at ≤0.15% per ICH Q3A guidelines. Use LC-MS to trace unknown impurities to their synthetic origins (e.g., incomplete coupling reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
